molecular formula C19H19N3O2 B14108034 5-(2-hydroxy-5-methylphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide

5-(2-hydroxy-5-methylphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14108034
M. Wt: 321.4 g/mol
InChI Key: NLVCLTLQGJODIN-UHFFFAOYSA-N
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Description

5-(2-hydroxy-5-methylphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, which is known for its diverse biological activities, and a carboxamide group, which often enhances the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    N-Benzylation: The final step involves the N-benzylation of the pyrazole carboxamide using 4-methylbenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-5-methylphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(2-hydroxy-5-methylphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-5-methylphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxamide groups can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. The pyrazole ring can interact with aromatic residues in the binding sites of receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the methyl and benzyl groups, which may affect its biological activity and solubility.

    N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds with molecular targets.

    5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid: Lacks the N-benzyl group, which may affect its stability and solubility.

Uniqueness

5-(2-hydroxy-5-methylphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both hydroxy and carboxamide groups, which enhance its ability to interact with molecular targets through hydrogen bonding. The N-benzyl group also contributes to its stability and solubility, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-12-3-6-14(7-4-12)11-20-19(24)17-10-16(21-22-17)15-9-13(2)5-8-18(15)23/h3-10,23H,11H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

NLVCLTLQGJODIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)C)O

Origin of Product

United States

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